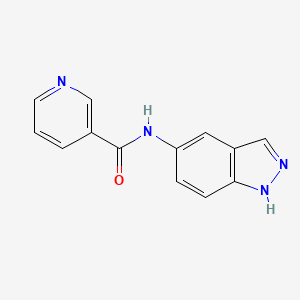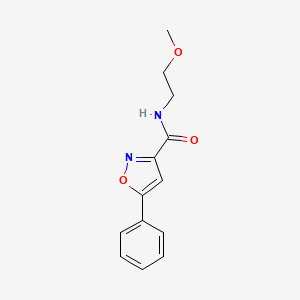![molecular formula C17H22Cl2N4O2S B4622195 1-(2,6-dichlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4622195.png)
1-(2,6-dichlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including those structurally related to "1-(2,6-dichlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine," involves multiple steps, including the replacement of -CO groups with -SO(2) groups in certain regions of the molecule. This process highlights the compound's complex synthetic route, which involves facile synthesis techniques and highlights its pharmacological potential despite the loss of CB1 receptor antagonism in certain derivatives (Srivastava et al., 2008).
Molecular Structure Analysis
Conformational and molecular interaction studies of related compounds reveal multiple distinct conformations, such as Tg, Ts, Cg, and Cs, which influence their binding interactions with biological receptors. These studies provide insight into the steric and electrostatic characteristics necessary for binding, suggesting a complex interplay between molecular structure and biological activity (Shim et al., 2002).
Chemical Reactions and Properties
The compound's reactivity, including its interactions and potential for forming various derivatives, underscores the versatility of its chemical structure. For instance, nucleophilic substitution reactions have been employed to create a range of derivatives with varied biological activities, indicating the compound's foundational role in developing pharmacologically active agents (Mallesha et al., 2012).
Scientific Research Applications
Anticancer Activity
Studies have identified compounds with a piperazine substituent showing significant in vitro anticancer activity. Compounds with variations in the piperazine ring structure, similar to the mentioned chemical, have demonstrated effectiveness against several cancer cell lines, including those of lung, breast, prostate, and leukemia. This suggests the potential of such compounds in the development of new anticancer drugs (Kostyantyn Turov, 2020).
Antimicrobial and Antifungal Activity
Research on derivatives similar to "1-(2,6-dichlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine" has indicated promising antimicrobial and antifungal properties. These compounds have been tested against a variety of bacterial and fungal strains, showing significant inhibitory effects. This opens avenues for their application in treating infectious diseases caused by resistant microbes (A. Bhatt, R. Kant, R. Singh, 2016).
properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-(1-ethyl-5-methylpyrazol-4-yl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N4O2S/c1-3-23-13(2)17(11-20-23)26(24,25)22-9-7-21(8-10-22)12-14-15(18)5-4-6-16(14)19/h4-6,11H,3,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKKUYIZIUOYGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC=C3Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethylphenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4622114.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4622116.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4622120.png)

![ethyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4622142.png)
![5-oxo-5-[(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]pentanoic acid](/img/structure/B4622143.png)
![1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4622151.png)
![2-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4622170.png)
![4-isobutoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4622177.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide](/img/structure/B4622190.png)
![3-{[(3-bromophenyl)amino]sulfonyl}-4-chlorobenzoic acid](/img/structure/B4622202.png)

![4-[(3,4-dichlorobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4622212.png)
![3-allyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4622227.png)